
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PETT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exerts its biological effects through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high potency, specificity, and selectivity. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize and purify. However, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has certain limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential targets in various diseases. Another direction is to optimize the synthesis method of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol to improve its yield and purity. Additionally, studies can be conducted to evaluate the pharmacokinetics and pharmacodynamics of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol in vivo, which can provide valuable information for its potential clinical applications. Finally, the development of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability can also be explored.
In conclusion, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a promising compound with potential therapeutic applications in various diseases. Its diverse biological activities and relatively simple synthesis method make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential clinical applications.
Méthodes De Synthèse
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process involving the reaction between 2-phenylethylamine and 2-bromo-1-propanol, followed by the condensation of the resulting product with thiosemicarbazide and sodium ethoxide. The final product is obtained after cyclization and deprotection reactions. The purity of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
3-(2-phenylethyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPAFCPKLMQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
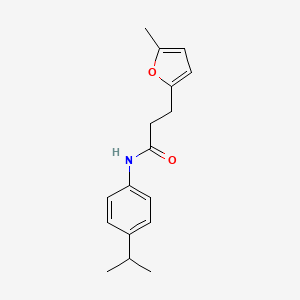



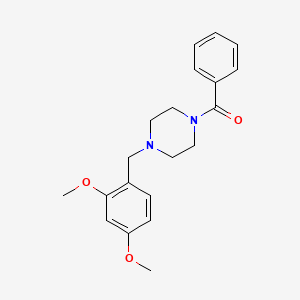

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
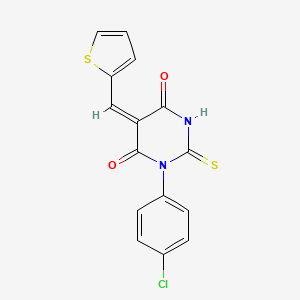
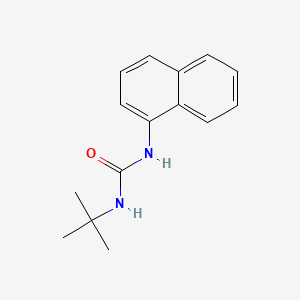
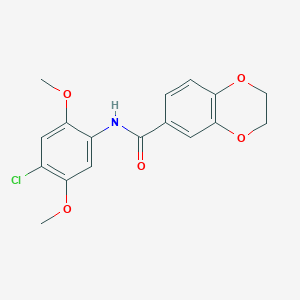
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)